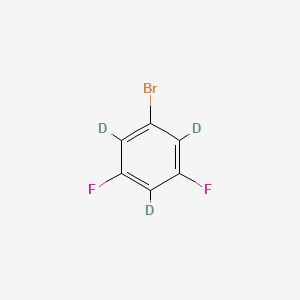

1-Bromo-3,5-difluorobenzene-d3

Description

Propriétés

Formule moléculaire |

C6H3BrF2 |

|---|---|

Poids moléculaire |

196.01 g/mol |

Nom IUPAC |

1-bromo-2,4,6-trideuterio-3,5-difluorobenzene |

InChI |

InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |

Clé InChI |

JHLKSIOJYMGSMB-CBYSEHNBSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1F)[2H])Br)[2H])F |

SMILES canonique |

C1=C(C=C(C=C1F)Br)F |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: 1-Bromo-3,5-difluorobenzene-d3 (CAS No. 1219798-73-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Bromo-3,5-difluorobenzene-d3, a deuterated internal standard crucial for enhancing accuracy and precision in quantitative analytical studies. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its application in Gas Chromatography-Mass Spectrometry (GC-MS), and outlines a potential synthetic pathway.

Core Compound Information

This compound is the deuterated analog of 1-Bromo-3,5-difluorobenzene. The incorporation of three deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Its primary function is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the reliability of analytical data.

Chemical and Physical Data

The following tables summarize the key quantitative data for this compound and its non-deuterated analog.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1219798-73-8 |

| Molecular Formula | C₆D₃BrF₂ |

| Molecular Weight | 196.01 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | Typically ≥98% (by GC) |

Table 2: Properties of 1-Bromo-3,5-difluorobenzene (Non-Deuterated)

| Property | Value |

| CAS Number | 461-96-1 |

| Molecular Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol |

| Appearance | Clear, colorless to pale yellow liquid[2][3] |

| Boiling Point | 140 °C (lit.) |

| Density | 1.676 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.499 (lit.) |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative mass spectrometry. Below is a detailed protocol for its use in a typical GC-MS workflow for the quantification of a hypothetical non-deuterated analyte, "Analyte X."

Protocol: Quantitative Analysis of "Analyte X" using GC-MS with this compound as an Internal Standard

Objective: To accurately quantify the concentration of "Analyte X" in a sample matrix by correcting for analytical variability using this compound.

Materials:

-

Analyte X: Pure standard

-

Internal Standard (IS): this compound

-

Solvent: High-purity, GC-MS grade (e.g., Dichloromethane, Hexane)

-

Volumetric flasks, pipettes, and autosampler vials

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Analyte X at a concentration of 1 mg/mL in the chosen solvent.

-

Prepare a stock solution of the internal standard, this compound, at a concentration of 1 mg/mL in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by making serial dilutions of the Analyte X stock solution. The concentration range should bracket the expected concentration of the analyte in the unknown samples.

-

To each calibration standard, add a constant, known amount of the this compound internal standard solution. A typical final concentration for the internal standard is in the mid-range of the calibration curve.

-

-

Sample Preparation:

-

Accurately weigh or measure the unknown sample.

-

Extract Analyte X from the sample matrix using an appropriate extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).

-

To the final extract, add the same constant, known amount of the this compound internal standard as was added to the calibration standards.

-

-

GC-MS Analysis:

-

Inject the prepared calibration standards and samples into the GC-MS system.

-

Gas Chromatography Conditions (Typical):

-

Column: HP-5MS (or equivalent)

-

Injection Mode: Splitless

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium

-

-

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor Ions: Select characteristic, abundant, and interference-free ions for both Analyte X and this compound. For the internal standard, monitor its molecular ion peak.

-

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for both Analyte X and the internal standard in each chromatogram.

-

Calculate the Response Ratio for each calibration standard:

-

Response Ratio = (Peak Area of Analyte X) / (Peak Area of Internal Standard)

-

-

Generate a calibration curve by plotting the Response Ratio against the concentration of Analyte X for the calibration standards.

-

Determine the Response Ratio for the unknown samples.

-

Calculate the concentration of Analyte X in the unknown samples using the equation of the line from the calibration curve.

-

Visualizations

Workflow for Quantitative Analysis

The following diagram illustrates the logical workflow for using an internal standard in a quantitative analytical experiment.

Caption: Workflow for quantitative analysis using an internal standard.

Potential Synthetic Pathway

While specific synthesis routes for this compound are proprietary, a plausible pathway involves the deuteration of a suitable precursor followed by a Sandmeyer reaction. This is based on known methods for synthesizing deuterated aromatic compounds and the non-deuterated analog.

Caption: A potential synthetic pathway for this compound.

References

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3,5-difluorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the deuterated aromatic compound, 1-Bromo-3,5-difluorobenzene-d3. Due to the limited availability of experimental data for the deuterated species, this document leverages extensive information on its non-deuterated analog, 1-Bromo-3,5-difluorobenzene (B42898), as a primary reference. This guide is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug development where isotopically labeled compounds are of significant interest.

Chemical Identity and Physical Properties

This compound is the deuterium-labeled form of 1-Bromo-3,5-difluorobenzene.[1] The three hydrogen atoms on the aromatic ring are replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool as a tracer or an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

General Information

| Identifier | Value |

| IUPAC Name | 1-bromo-2,4,6-trideuterio-3,5-difluorobenzene[2] |

| Synonyms | 1-Bromo-3,5-difluorobenzene-2,4,6-d3, 3,5-Difluorobromobenzene-d3 |

| CAS Number | 1219798-73-8[2] |

| Molecular Formula | C₆D₃BrF₂[1] |

| Molecular Weight | 196.01 g/mol [2] |

Physicochemical Properties

| Property | This compound (Computed) | 1-Bromo-3,5-difluorobenzene (Experimental) |

| Boiling Point | Not Available | 140 °C[3] |

| Melting Point | Not Available | -27 °C[4] |

| Density | Not Available | 1.676 g/mL at 25 °C[3] |

| Refractive Index | Not Available | 1.499 (at 20 °C)[3] |

| Appearance | Not Available | Clear, colorless to pale yellow liquid[5] |

| Solubility | Not Available | Insoluble in water; Soluble in organic solvents. |

| Flash Point | Not Available | 44 °C (closed cup)[3] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. The data for the non-deuterated analog is provided below as a reference. It is important to note that in the ¹H NMR spectrum of the deuterated compound, the aromatic proton signals would be absent. In the mass spectrum, the molecular ion peak would be shifted to a higher m/z value corresponding to the mass of the deuterated compound.

NMR Spectroscopy (of 1-Bromo-3,5-difluorobenzene)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H NMR | 7.18 - 7.25 | m | |

| 6.85 - 6.95 | m | ||

| ¹³C NMR | 163.5 (d, J=250 Hz) | d | J=250 Hz |

| 123.5 (t, J=10 Hz) | t | J=10 Hz | |

| 114.5 (d, J=25 Hz) | d | J=25 Hz | |

| 99.5 (t, J=25 Hz) | t | J=25 Hz |

Mass Spectrometry (of 1-Bromo-3,5-difluorobenzene)

The mass spectrum of 1-Bromo-3,5-difluorobenzene shows a characteristic isotopic pattern for a bromine-containing compound. The major fragments correspond to the loss of bromine and subsequent fragmentation of the aromatic ring. The molecular ion peaks are observed at m/z 192 and 194.

Synthesis and Reactivity

The synthesis of this compound would logically proceed through a similar pathway as its non-deuterated counterpart, starting from a deuterated precursor. The most common and effective method for the synthesis of 1-Bromo-3,5-difluorobenzene is the Sandmeyer reaction of 3,5-difluoroaniline (B1215098).[6]

Proposed Synthesis of this compound

The synthesis would involve two key stages: the deuteration of 3,5-difluoroaniline and the subsequent Sandmeyer bromination.

Experimental Protocol: Sandmeyer Reaction (for 1-Bromo-3,5-difluorobenzene)

The following is a detailed experimental protocol for the synthesis of the non-deuterated 1-Bromo-3,5-difluorobenzene, which can be adapted for the deuterated analog starting from 3,5-difluoroaniline-d3.

Materials:

-

3,5-Difluoroaniline

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Sodium hydroxide (B78521) solution

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Diazotization:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, a solution of 3,5-difluoroaniline in 48% hydrobromic acid is prepared.

-

The temperature is maintained between 0 and 5 °C.

-

A solution of sodium nitrite in water is added dropwise to the aniline (B41778) solution, keeping the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, a solution or suspension of copper(I) bromide in 48% hydrobromic acid is prepared and cooled.

-

The freshly prepared diazonium salt solution is added slowly to the CuBr mixture.

-

Vigorous nitrogen evolution is observed. The reaction mixture is stirred until the gas evolution ceases.

-

The mixture is then gently warmed to room temperature and stirred for an additional hour.

-

-

Work-up and Purification:

-

The reaction mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with water, a dilute sodium hydroxide solution to remove excess acid, and then again with water.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by distillation under reduced pressure to yield pure 1-Bromo-3,5-difluorobenzene.

-

Safety and Handling

The safety and handling information provided is for the non-deuterated 1-Bromo-3,5-difluorobenzene and should be considered applicable to the deuterated analog.

Hazard Statements:

-

Flammable liquid and vapor.[7]

-

Harmful if swallowed.[7]

-

Causes skin irritation.[7]

-

May cause an allergic skin reaction.[7]

-

May cause damage to organs through prolonged or repeated exposure.[7]

-

Very toxic to aquatic life with long lasting effects.[7]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[7]

-

Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

Wash skin thoroughly after handling.[7]

-

Avoid release to the environment.[7]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.

-

In case of fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish.

Applications in Research and Drug Development

1-Bromo-3,5-difluorobenzene is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[8] The deuterated version, this compound, is particularly useful in pharmacokinetic and metabolic studies during drug development.[1] The introduction of deuterium can alter the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties. Its primary application remains as an internal standard in quantitative bioanalytical assays, allowing for precise and accurate measurement of the non-deuterated drug candidate in biological matrices.

Conclusion

This compound is a valuable isotopically labeled compound with significant applications in modern chemical research and pharmaceutical development. While a complete experimental dataset for the deuterated species is not currently available, the well-characterized properties and synthetic routes of its non-deuterated analog provide a strong foundation for its use and handling. This guide has summarized the key available information and provided a logical framework for its synthesis and application, serving as a critical resource for scientists and researchers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C6H3BrF2 | CID 131708597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-溴-3,5-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-Bromo-3,5-difluorobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3,5-difluorobenzene-d3, a deuterated analog of 1-Bromo-3,5-difluorobenzene (B42898). This document details the molecular properties, synthesis methodologies, and key applications of this compound, with a particular focus on its role in pharmaceutical research and development.

Core Molecular Data

The incorporation of deuterium (B1214612) in place of hydrogen atoms imparts a greater molecular weight to this compound compared to its non-deuterated counterpart. This key difference is fundamental to its applications, particularly in analytical chemistry. The molecular properties of both compounds are summarized below for direct comparison.

| Property | 1-Bromo-3,5-difluorobenzene | This compound |

| Molecular Formula | C₆H₃BrF₂ | C₆D₃BrF₂ |

| Molecular Weight | 192.99 g/mol [1] | 196.01 g/mol [2] |

| CAS Number | 461-96-1 | 1219798-73-8 |

Synthesis and Experimental Protocols

Synthesis of 1-Bromo-3,5-difluorobenzene (Non-deuterated)

Several synthetic routes are available for the production of 1-Bromo-3,5-difluorobenzene. The choice of method often depends on the desired yield, purity, and available starting materials.

1. Sandmeyer Reaction from 3,5-Difluoroaniline (B1215098): A high-yield method involves the diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction.[3][4][5][6]

-

Experimental Protocol:

-

3,5-difluoroaniline is diazotized using sodium nitrite (B80452) in the presence of hydrobromic acid at low temperatures (typically 0-5 °C).

-

The resulting diazonium salt is then reacted with a solution of copper(I) bromide in hydrobromic acid.

-

The reaction mixture is heated to facilitate the release of nitrogen gas and the formation of 1-Bromo-3,5-difluorobenzene.

-

The product is then isolated, for example, by steam distillation, and purified.

-

2. Bromination of 1,3-Difluorobenzene: This method involves the direct electrophilic aromatic substitution of 1,3-difluorobenzene.

-

Experimental Protocol:

-

1,3-difluorobenzene is treated with a brominating agent, such as bromine or N-bromosuccinimide (NBS).

-

A Lewis acid catalyst, like iron(III) bromide, is typically required to facilitate the reaction.

-

The reaction is stirred at a controlled temperature until completion.

-

The product is then isolated and purified, often through distillation.

-

3. Halogen Exchange from 1-Bromo-3,5-dichlorobenzene: This route involves the substitution of chlorine atoms with fluorine.

-

Experimental Protocol:

-

1-Bromo-3,5-dichlorobenzene is reacted with a fluorinating agent, such as potassium fluoride.

-

The reaction is typically carried out in a high-boiling point solvent and may require a phase-transfer catalyst.

-

The mixture is heated to drive the nucleophilic aromatic substitution.

-

Upon completion, the product is isolated and purified.

-

Inferred Synthesis of this compound

The synthesis of the deuterated analog would likely follow one of the established routes for the non-deuterated compound, but with the use of a deuterated precursor. For instance, starting with a deuterated benzene (B151609) ring would be a plausible approach to introduce the deuterium atoms into the final molecule.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of 1-Bromo-3,5-difluorobenzene, which can be adapted for its deuterated analog by utilizing a deuterated starting material.

Caption: Logical workflow for the Sandmeyer synthesis of 1-Bromo-3,5-difluorobenzene.

Applications in Research and Development

1-Bromo-3,5-difluorobenzene and its deuterated analog are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Use as an Internal Standard and Tracer

The primary application of this compound is as a tracer and an internal standard for quantitative analysis.[2] Its increased molecular weight allows for its clear differentiation from the non-deuterated analog in mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This is particularly useful in pharmacokinetic and metabolic studies where the fate of a drug molecule is tracked.

The use of deuterated compounds as internal standards helps to improve the accuracy and precision of analytical measurements by correcting for variations in sample preparation and instrument response.

Role in Drug Discovery

The 1-bromo-3,5-difluorobenzene moiety is a key building block in the synthesis of various pharmaceutical compounds. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atoms can enhance the metabolic stability and binding affinity of a drug molecule.

Deuteration of drug candidates can alter their metabolic profiles, potentially leading to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.

Experimental Workflow Example: Use as an Internal Standard

The following diagram illustrates a typical experimental workflow where this compound could be used as an internal standard in a pharmacokinetic study.

Caption: Workflow for using this compound as an internal standard.

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug development and analytical chemistry. Its distinct molecular weight makes it an excellent internal standard and tracer for quantitative analysis, contributing to more reliable and accurate experimental data. The synthetic accessibility of its non-deuterated counterpart provides a solid foundation for the production of this important deuterated compound. As the demand for more sophisticated analytical techniques and a deeper understanding of drug metabolism continues to grow, the utility of this compound is expected to increase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 4. This compound | C6H3BrF2 | CID 131708597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 6. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]

Synthesis of 1-Bromo-3,5-difluorobenzene-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a feasible synthesis route for 1-bromo-3,5-difluorobenzene-d3 (B578604), a deuterated internal standard crucial for accurate quantification in metabolic and pharmacokinetic studies. The synthesis involves a two-step process commencing with the deuteration of the readily available starting material, 3,5-difluoroaniline (B1215098), followed by a Sandmeyer reaction to introduce the bromo group. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

I. Overview of the Synthesis Route

The selected synthetic strategy prioritizes efficiency and accessibility of reagents. The route is outlined as follows:

-

Deuteration of 3,5-difluoroaniline: The aromatic protons of 3,5-difluoroaniline are exchanged for deuterium (B1214612) atoms via an acid-catalyzed hydrogen-deuterium (H/D) exchange reaction. This method is favored for its simplicity and the availability of deuterated reagents.

-

Sandmeyer Reaction of 3,5-difluoroaniline-d3: The deuterated aniline (B41778) is converted to the corresponding diazonium salt, which is subsequently transformed into this compound using copper(I) bromide. This classical and reliable reaction is well-suited for this transformation.

II. Experimental Protocols

A. Step 1: Synthesis of 3,5-difluoroaniline-d3 (Deuteration)

This protocol is adapted from general methods for the deuteration of anilines.

Materials:

-

3,5-difluoroaniline

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether or other suitable organic solvent

Procedure:

-

In a microwave-safe reaction vessel equipped with a magnetic stirrer, dissolve 3,5-difluoroaniline (1.0 eq) in a minimal amount of D₂O.

-

Carefully add deuterated sulfuric acid (0.1-0.2 eq) to the solution.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a temperature of 100-150°C for 1-2 hours. The reaction progress should be monitored by ¹H NMR to determine the extent of deuteration.

-

After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3,5-difluoroaniline-d3. The product can be further purified by column chromatography if necessary.

B. Step 2: Synthesis of this compound (Sandmeyer Reaction)

This protocol is based on the established Sandmeyer reaction for the non-deuterated analogue.

Materials:

-

3,5-difluoroaniline-d3 (from Step 1)

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Water

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask cooled in an ice-salt bath (0 to -5 °C), add 3,5-difluoroaniline-d3 (1.0 eq) to a stirred solution of 48% hydrobromic acid (2.5-3.0 eq).

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with water and then with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 1-bromo-3,5-difluoroobenzene-d3.

III. Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |

| 3,5-Difluoroaniline | C₆H₅F₂N | 129.11 | White to off-white solid |

| 3,5-Difluoroaniline-d3 | C₆D₃H₂F₂N | 132.13 | White to off-white solid |

| 1-Bromo-3,5-difluorobenzene | C₆H₃BrF₂ | 192.99 | Colorless liquid |

| This compound | C₆D₃BrF₂ | 195.99 | Colorless liquid |

Table 2: Reaction Parameters and Expected Yields

| Reaction Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |

| Deuteration | 3,5-Difluoroaniline | D₂O, D₂SO₄ | 100-150 | 1-2 | >95 |

| Sandmeyer Reaction | 3,5-Difluoroaniline-d3 | HBr, NaNO₂, CuBr | 0 to 60 | 2-3 | 80-90 |

Table 3: Spectroscopic Data

| Compound | ¹H NMR (δ ppm, CDCl₃) | ¹³C NMR (δ ppm, CDCl₃) | MS (m/z) |

| 1-Bromo-3,5-difluorobenzene | 7.15 (m, 2H), 6.80 (m, 1H) | 163.5 (dd, J=250, 10 Hz), 115.0 (t, J=25 Hz), 110.5 (dd, J=20, 5 Hz), 99.0 (t, J=30 Hz) | 192, 194 (M⁺, M⁺+2) |

| This compound | No aromatic signals expected | 163.5 (dd, J=250, 10 Hz), 115.0 (t, J=25 Hz, C-D coupling may be observed), 110.5 (dd, J=20, 5 Hz, C-D coupling may be observed), 99.0 (t, J=30 Hz) | 195, 197 (M⁺, M⁺+2) |

Note: Predicted spectroscopic data for the deuterated compound is based on the data for the non-deuterated analogue and the expected effects of deuterium substitution.

IV. Mandatory Visualization

The following diagram illustrates the workflow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Navigating the Safety Landscape of 1-Bromo-3,5-difluorobenzene-d3: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety and handling of specialized chemical reagents is paramount. This guide provides an in-depth technical overview of the safety data for 1-Bromo-3,5-difluorobenzene-d3, a deuterated derivative of an important synthetic building block. This document synthesizes available safety information, physical and chemical properties, and handling protocols to ensure its safe and effective use in the laboratory.

Physicochemical and Safety Data at a Glance

The following tables summarize the key quantitative data for 1-Bromo-3,5-difluorobenzene and its deuterated form, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆D₃BrF₂ | [1] |

| Molecular Weight | 196.01 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 140 °C | [3][4] |

| Density | 1.676 g/mL at 25 °C | [3][4] |

| Flash Point | 44 °C (111.2 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.499 | [3][4] |

| Solubility | Sparingly soluble in water (0.238 g/L) | [2] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Experimental Protocols

Safety data sheets, by design, summarize the results of toxicological and physicochemical testing but do not typically include detailed experimental methodologies. The provided data is based on standardized testing procedures mandated by regulatory bodies. For detailed experimental protocols, one would need to consult specific toxicological studies or regulatory guidelines which are not publicly available in the context of a standard SDS.

Safe Handling and Emergency Procedures Workflow

Proper handling of this compound is crucial to minimize risk. The following diagram outlines the logical workflow for its safe management in a laboratory setting.

References

- 1. This compound | C6H3BrF2 | CID 131708597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1-Bromo-3,5-difluorobenzene 98 461-96-1 [sigmaaldrich.com]

- 4. 1-溴-3,5-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-3,5-difluorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the deuterated aromatic compound 1-Bromo-3,5-difluorobenzene-d3. This document is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed information on this compound. The guide summarizes key physical data, outlines relevant experimental protocols, and provides a visual representation of a common synthetic pathway.

Core Physical Properties

Table 1: Comparative Physical Properties of 1-Bromo-3,5-difluorobenzene and its Deuterated Analog

| Property | 1-Bromo-3,5-difluorobenzene | This compound | Data Source |

| Molecular Formula | C₆H₃BrF₂ | C₆D₃BrF₂ | [1] |

| Molecular Weight | 192.99 g/mol [1][2] | 196.01 g/mol [3] | [1][2][3] |

| CAS Number | 461-96-1[2] | 1219798-73-8[3] | [2][3] |

| IUPAC Name | 1-bromo-3,5-difluorobenzene[1] | 1-bromo-2,4,6-trideuterio-3,5-difluorobenzene[3] | [1][3] |

| Appearance | Clear, colorless to pale yellow liquid[4][5][6] | - | [4][5][6] |

| Boiling Point | 140 °C at 760 mmHg[2][5][7] | - | [2][5][7] |

| Melting Point | -27 °C[7][8] | - | [7][8] |

| Density | 1.676 g/mL at 25 °C[9] | - | [9] |

| Refractive Index | 1.499 n20/D[9] | - | [9] |

Experimental Protocols

The determination of the physical properties listed above follows standard laboratory procedures. While specific experimental details for the deuterated compound are not published, the following outlines the general methodologies that would be employed.

Determination of Boiling Point

The boiling point of a liquid is determined by heating the liquid to its boiling point and measuring the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. This is typically carried out using a distillation apparatus at atmospheric pressure. The observed temperature is then corrected to standard pressure.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is determined by heating a small sample in a capillary tube within a melting point apparatus. The temperature range over which the solid melts is recorded. For compounds like 1-Bromo-3,5-difluorobenzene, which has a melting point of -27°C, a cryostat would be required to perform this measurement accurately.

Determination of Density

The density of a liquid is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature, usually 25°C, and the density is calculated by dividing the mass by the volume.

Determination of Refractive Index

The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes from air into the sample. The measurement is typically performed at a standard temperature, such as 20°C, using a specific wavelength of light (e.g., the sodium D-line).

Synthesis of this compound

The synthesis of this compound can be achieved through a Sandmeyer reaction, a well-established method for the synthesis of aryl halides from aryl amines. The process involves the diazotization of a deuterated aniline (B41778) precursor followed by reaction with a copper(I) bromide.

Experimental Protocol: Sandmeyer Reaction for the Synthesis of this compound

-

Diazotization: 3,5-Difluoroaniline-d3 is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5°C in an ice bath.

-

An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the cooled aniline solution while maintaining the temperature below 5°C. The reaction mixture is stirred until the diazotization is complete, which can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared and heated.

-

The cold diazonium salt solution is then slowly added to the hot CuBr/HBr solution. Nitrogen gas is evolved during this step.

-

The reaction mixture is heated to ensure the complete decomposition of the diazonium salt.

-

The product, this compound, is then isolated from the reaction mixture, typically by steam distillation.

-

The collected organic layer is washed, dried, and purified by distillation to yield the final product.

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of this compound via the Sandmeyer reaction.

Caption: Synthetic workflow for this compound.

References

- 1. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3,5-difluorobenzene 98 461-96-1 [sigmaaldrich.com]

- 3. This compound | C6H3BrF2 | CID 131708597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-3,5-difluorobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 1-Bromo-3,5-difluorobenzene | 461-96-1 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 1-溴-3,5-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

The Role of Deuterium-Labeled 1-Bromo-3,5-difluorobenzene in Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the applications of deuterium-labeled 1-bromo-3,5-difluorobenzene (B42898), a key intermediate and analytical tool in modern drug discovery and development. We will explore its utility in the synthesis of targeted therapies and its critical role as an internal standard in bioanalytical methods, providing detailed experimental protocols, quantitative data, and visual workflows to support researchers in their work.

Application in the Synthesis of Kinase Inhibitors: The Case of Selumetinib (B1684332)

1-Bromo-3,5-difluorobenzene is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the field of oncology. Its di-fluoro substitution pattern is a desirable feature in medicinal chemistry, often leading to improved metabolic stability and binding affinity of the final drug molecule. A prominent example of a drug synthesized from a derivative of 1-bromo-3,5-difluorobenzene is Selumetinib , a potent and selective inhibitor of MEK1 and MEK2 enzymes in the MAPK/ERK signaling pathway.

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often due to mutations in genes like BRAF and RAS, is a hallmark of many cancers.[1][2] Selumetinib is a non-ATP-competitive inhibitor that binds to an allosteric site on MEK1/2, preventing their phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and tumor growth.[2][3]

Below is a representative synthetic scheme for a key intermediate of Selumetinib, 6-(4-Bromo-2-chlorophenylamino)-7-fluoro-3-methyl-benzimidazole-5-carboxylic acid, starting from a derivative of 1-bromo-3,5-difluorobenzene.

Experimental Protocol: Synthesis of a Selumetinib Intermediate

This protocol outlines the synthesis of 6-(4-Bromo-2-chlorophenylamino)-7-fluoro-3-methyl-benzimidazole-5-carboxylic acid, a key precursor to Selumetinib.

Materials:

-

Substituted 1-bromo-3,5-difluorobenzene derivative

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Solvent (e.g., 1,4-Dioxane)

-

Formic acid

-

N,N-Dimethylformamide dimethyl acetal

-

Iron powder

-

Ammonium chloride

-

Sodium nitrite

-

Sodium azide

-

Appropriate workup and purification reagents

Procedure:

-

Buchwald-Hartwig Amination: A substituted 1-bromo-3,5-difluorobenzene derivative is coupled with 4-bromo-2-chloroaniline using a palladium-catalyzed Buchwald-Hartwig amination reaction to form a diarylamine intermediate.

-

Formylation and Cyclization: The diarylamine is then subjected to a series of reactions including formylation, reduction of a nitro group, and cyclization to form the benzimidazole (B57391) core.

-

Carboxylation: A carboxyl group is introduced at the 5-position of the benzimidazole ring to yield the desired carboxylic acid intermediate.

Note: This is a generalized procedure. Specific reaction conditions, stoichiometry, and purification methods would need to be optimized for each step.

Deuterium-Labeled 1-Bromo-3,5-difluorobenzene as an Internal Standard in Bioanalysis

Deuterium-labeled compounds are invaluable tools in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4] They serve as ideal internal standards (IS) because they are chemically identical to the analyte of interest but have a higher mass, allowing them to be distinguished by the mass spectrometer.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in bioanalytical method validation as it effectively compensates for variability in sample preparation, chromatography, and ionization, leading to improved accuracy and precision of the analytical method.[6]

Deuterium-labeled 1-bromo-3,5-difluorobenzene, or more commonly, a deuterated version of the final drug molecule synthesized from it, such as Selumetinib-d6, is used as an internal standard for the quantification of the parent drug in biological matrices like plasma.

Experimental Protocol: Quantitative Analysis of Selumetinib in Human Plasma by LC-MS/MS

This protocol describes a validated LC-MS/MS method for the quantification of Selumetinib in human plasma using a stable isotope-labeled internal standard.

2.1. Sample Preparation

-

To 50 µL of human plasma in a microcentrifuge tube, add 5 µL of the internal standard working solution (e.g., 1 µg/mL of [13C2,2H4]-Selumetinib).[7]

-

Vortex briefly to mix.

-

Add 450 µL of acetonitrile (B52724) containing 0.1% v/v formic acid to precipitate proteins.[7]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 20,000 x g for 5 minutes at 4°C.[7]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7]

2.2. LC-MS/MS Conditions

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 analytical column (e.g., 50 x 2.1 mm, 3 µm)[6] |

| Mobile Phase A | 10 mM Ammonium formate (B1220265) buffer, pH 3.5[6] |

| Mobile Phase B | Acetonitrile[6] |

| Gradient | Optimized for separation of Selumetinib and its internal standard |

| Flow Rate | 0.4 mL/min[6] |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Selumetinib: 456.9 → 394.9; [13C2,2H4]-Selumetinib (IS): 463.1 → 394.9[7][8] |

| Collision Energy | Optimized for each transition |

2.3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10). Key validation parameters include:

-

Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Precision and Accuracy: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on the same day (intra-day) and on different days (inter-day).

-

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte is evaluated to ensure that it does not interfere with quantification.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage) is assessed.

Quantitative Data Summary

The following tables present typical validation data for a bioanalytical method for Selumetinib in human plasma using a stable isotope-labeled internal standard.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Selumetinib | 1.3 - 2000 | y = ax + b | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.3 | < 15% | ± 15% | < 15% | ± 15% |

| Low | 5 | < 15% | ± 15% | < 15% | ± 15% |

| Medium | 100 | < 15% | ± 15% | < 15% | ± 15% |

| High | 1500 | < 15% | ± 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Low | 5 | 85-115% | 85-115% |

| High | 1500 | 85-115% | 85-115% |

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in scientific research. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the Selumetinib signaling pathway and a typical bioanalytical experimental workflow.

MAPK/ERK Signaling Pathway and Selumetinib's Mechanism of Action

Bioanalytical Experimental Workflow

Conclusion

Deuterium-labeled 1-bromo-3,5-difluorobenzene and its derivatives are indispensable in modern pharmaceutical research. As a synthetic building block, it enables the construction of complex and potent drug molecules like Selumetinib. In its deuterated form, it, or the resulting deuterated drug analog, serves as a gold-standard internal standard in bioanalytical methods, ensuring the accuracy and reliability of pharmacokinetic and drug metabolism studies. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for utilizing this versatile compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel LC-MS/MS method for the determination of selumetinib (AZD6244) in whole blood collected with volumetric absorptive microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Therapeutic drug monitoring of selumetinib in pediatrics: a combined LC-MS/MS and LC-HRMS approach [frontiersin.org]

- 6. Therapeutic drug monitoring of selumetinib in pediatrics: a combined LC-MS/MS and LC-HRMS approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of two different eco-friendly label-free platforms for analysis of selumetinib [hrcak.srce.hr]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 1-Bromo-3,5-difluorobenzene-d3 for Researchers and Drug Development Professionals

An In-depth Review of a Key Deuterated Building Block in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of 1-Bromo-3,5-difluorobenzene-d3, a deuterated aromatic compound with increasing significance in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, suppliers, and applications, with a focus on its role as a valuable tool in medicinal chemistry.

Introduction

This compound is the deuterated analog of 1-Bromo-3,5-difluorobenzene, a versatile synthetic intermediate.[1] The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, offers a unique advantage in drug discovery. This substitution can subtly alter the physicochemical properties of a molecule, most notably affecting its metabolic stability. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced formation of toxic metabolites, ultimately enhancing the therapeutic potential of a drug candidate.

Physicochemical Properties and Specifications

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized below. While specific parameters can vary between suppliers, this section provides a general overview of the expected specifications.

| Property | Value |

| Molecular Formula | C₆D₃BrF₂ |

| Molecular Weight | 196.01 g/mol |

| CAS Number | 1219798-73-8 |

| Appearance | Clear colorless to light yellow liquid |

| Purity | ≥98% |

| Isotopic Purity (d3) | ≥98 atom % D |

Suppliers

A critical aspect for researchers is the reliable sourcing of high-purity chemical reagents. Several chemical suppliers specialize in the provision of stable isotope-labeled compounds for research and development purposes. The following table lists some of the known suppliers of this compound. It is recommended to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.

| Supplier | Noted Purity/Isotopic Enrichment |

| MedchemExpress | Information available upon request. |

| LGC Standards | 98 atom % D, min 98% Chemical Purity[2] |

| Toronto Research Chemicals | A wide range of stable isotope-labeled analogues are available.[3] |

| Santa Cruz Biotechnology | Supplier of fine chemicals. |

Applications in Research and Drug Development

The primary application of this compound in the pharmaceutical industry lies in its use as a building block for the synthesis of novel deuterated drug candidates. The bromo- and fluoro-substituents on the benzene (B151609) ring provide versatile handles for a variety of chemical transformations, allowing for its incorporation into complex molecular architectures.

Use as an Internal Standard

Due to its isotopic labeling, this compound is an excellent internal standard for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), its distinct mass allows for precise quantification of its non-deuterated counterpart or other analytes with similar retention times.

Experimental Protocols

While specific experimental protocols for the direct use of this compound in biological assays are not extensively documented in publicly available literature, its application can be inferred from the synthetic schemes of deuterated analogues of bioactive molecules. The following represents a generalized workflow for its use as a building block in a palladium-catalyzed cross-coupling reaction, a common method in medicinal chemistry.

General Workflow for a Suzuki Cross-Coupling Reaction

This workflow illustrates the use of this compound as a starting material to introduce a deuterated difluorophenyl moiety into a target molecule.

Caption: Generalized workflow for a Suzuki cross-coupling reaction utilizing this compound.

Signaling Pathways and Logical Relationships

The true value of this compound is realized in its incorporation into molecules that target specific biological pathways. While the compound itself is not biologically active, the resulting deuterated molecules can exhibit altered interactions with metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.

The following diagram illustrates the logical relationship between the use of a deuterated building block like this compound and the potential impact on the pharmacokinetic profile of a drug candidate.

Caption: Logical pathway illustrating the impact of deuteration on drug metabolism and pharmacokinetics.

Conclusion

This compound is a specialized yet highly valuable chemical entity for researchers engaged in the design and synthesis of next-generation therapeutics. Its utility as a deuterated building block allows for the strategic modification of drug candidates to enhance their metabolic stability and, consequently, their overall clinical potential. This guide provides a foundational understanding of its properties, availability, and application, serving as a valuable resource for the scientific community. Researchers are encouraged to consult the technical documentation from their chosen supplier for the most accurate and detailed information.

References

An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of the deuterated aromatic compound, 1-Bromo-3,5-difluorobenzene-d3. This stable isotope-labeled compound serves as a critical tool in advanced analytical methodologies, particularly within the pharmaceutical and drug development sectors.

Core Properties

This compound is the deuterium-labeled analogue of 1-Bromo-3,5-difluorobenzene (B42898). The incorporation of three deuterium (B1214612) atoms into the benzene (B151609) ring results in a compound with a higher molecular weight than its non-deuterated counterpart, a key feature for its application as an internal standard in mass spectrometry-based quantitative analysis.[1] While experimental physical property data for the deuterated species is limited, the properties of the non-deuterated form provide a close approximation.

Physicochemical Data

The following tables summarize the key physical and chemical properties of 1-Bromo-3,5-difluorobenzene and its deuterated form.

Table 1: General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 1-Bromo-2,4,6-trideuterio-3,5-difluorobenzene | [2] |

| CAS Number | 1219798-73-8 | [2] |

| Molecular Formula | C₆D₃BrF₂ | [3] |

| Molecular Weight | 196.01 g/mol | [2] |

Table 2: Physical Properties (Non-deuterated and Deuterated)

| Property | 1-Bromo-3,5-difluorobenzene | This compound | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | - | [4] |

| Boiling Point | 140 °C (lit.) / 130 °C | - | [4][5][6] |

| Melting Point | -27 °C | - | [6] |

| Density | 1.676 g/mL at 25 °C (lit.) | - | [4][5] |

| Refractive Index | 1.499 (lit.) at 20 °C | - | [4][5] |

| XLogP3 | 2.8 | 2.8 (Computed) | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound involves the introduction of deuterium atoms onto the aromatic ring of 1-bromo-3,5-difluorobenzene. While a specific, detailed protocol for this deuteration is not widely published, general methods for the deuteration of aromatic compounds can be applied.

General Synthesis Approach: H-D Exchange Reaction

A common method for the synthesis of deuterated aromatic compounds is through an H-D (Hydrogen-Deuterium) exchange reaction.[7] This typically involves reacting the non-deuterated starting material with a deuterium source, such as heavy water (D₂O), in the presence of a catalyst and often under elevated temperature and pressure.[7]

Below is a generalized experimental protocol for the deuteration of an aromatic compound, which can be adapted for the synthesis of this compound.

Protocol: Catalytic H-D Exchange for Aromatic Deuteration

Materials:

-

1-Bromo-3,5-difluorobenzene

-

Deuterium oxide (D₂O)

-

Transition metal catalyst (e.g., Platinum on alumina)[7]

-

Anhydrous solvent (if required)

-

Flow reactor or high-pressure reaction vessel[7]

-

Liquid-liquid separator[7]

Procedure:

-

Catalyst Loading: The reaction vessel or flow reactor tube is loaded with the transition metal catalyst.[7]

-

Reactant Preparation: A solution of 1-bromo-3,5-difluorobenzene is prepared.

-

Reaction Setup: The reactant solution and deuterium oxide are introduced into the reactor.[7]

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 120°C or greater) and pressurized (e.g., 2 MPa or 50 psi or greater).[7][8] In a flow synthesis setup, the reactants are continuously passed over the catalyst bed under these conditions.[7]

-

Reaction Monitoring: The progress of the H-D exchange can be monitored by analytical techniques such as NMR or mass spectrometry to determine the degree of deuteration.

-

Work-up: After the reaction, the mixture is cooled to room temperature. The organic layer containing the deuterated product is separated from the aqueous layer using a liquid-liquid separator.[7]

-

Purification: The collected organic layer is then purified, typically by distillation or chromatography, to isolate the this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C6H3BrF2 | CID 131708597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-Bromo-3,5-difluorobenzene | 461-96-1 [chemicalbook.com]

- 5. 1-溴-3,5-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. tn-sanso.co.jp [tn-sanso.co.jp]

- 8. US9505667B2 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3,5-difluorobenzene-d3, a deuterated internal standard crucial for quantitative analytical studies. This document details its chemical and physical properties, likely synthetic pathways, and its primary applications in mass spectrometry-based analysis, particularly within the pharmaceutical and drug development sectors.

Core Properties of this compound

This compound is the deuterium-labeled form of 1-Bromo-3,5-difluorobenzene (B42898).[1] The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

| Property | Value |

| IUPAC Name | 1-bromo-2,4,6-trideuterio-3,5-difluorobenzene |

| Synonyms | 1-Bromo-3,5-difluorobenzene-2,4,6-d3 |

| Chemical Formula | C₆D₃BrF₂ |

| Molecular Weight | 196.01 g/mol |

| CAS Number | 1219798-73-8 |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | ~140 °C (for non-deuterated) |

| Density | ~1.676 g/mL at 25 °C (for non-deuterated) |

| Refractive Index | ~1.499 at 20 °C (for non-deuterated) |

Note: Some physical properties are for the non-deuterated analogue (1-Bromo-3,5-difluorobenzene, CAS: 461-96-1) and are expected to be very similar for the deuterated version.[2]

Synthesis of this compound

The likely synthesis would proceed as follows:

-

Diazotization of Deuterated Aniline: 3,5-difluoroaniline-d4 (or a similarly deuterated aniline) would be treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrobromic acid (HBr). This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

-

Sandmeyer Reaction: The deuterated diazonium salt is then reacted with copper(I) bromide (CuBr) in the presence of HBr. This facilitates the replacement of the diazonium group with a bromine atom, yielding this compound.

-

Purification: The final product would be purified using standard laboratory techniques, such as distillation, to achieve high purity.

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, as it allows for the correction of variability that can occur during sample preparation, injection, and ionization.[4][5]

Role in Drug Metabolism and Pharmacokinetic (DMPK) Studies

In drug development, understanding the metabolic fate and pharmacokinetic profile of a drug candidate is critical. Deuterated standards are employed in these studies to accurately quantify the concentration of the drug and its metabolites in biological matrices such as plasma, urine, and tissues.[5] The deuterated internal standard mimics the behavior of the analyte during extraction and analysis, thus providing high accuracy and precision in the quantification.[6]

Experimental Protocol: Use as an Internal Standard in LC-MS

The following is a generalized protocol for the use of this compound as an internal standard in the quantitative analysis of a small molecule drug in a biological matrix by LC-MS.

Objective: To accurately quantify the concentration of an analyte in a plasma sample.

Materials:

-

Analyte of interest

-

This compound (Internal Standard, IS)

-

Control plasma

-

Acetonitrile (ACN) or other suitable organic solvent

-

Formic acid or other appropriate mobile phase modifier

-

LC-MS system (e.g., a triple quadrupole mass spectrometer)

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Serially dilute the analyte stock solution with control plasma to prepare a series of calibration standards at known concentrations.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of each calibration standard, QC sample, and study sample, add a fixed amount of the internal standard working solution (e.g., 10 µL of a 1 µg/mL solution).

-

Add a protein precipitation agent (e.g., 300 µL of ACN) to each sample.

-

Vortex the samples to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS system.

-

Perform chromatographic separation using a suitable LC column and mobile phase gradient.

-

Detect the analyte and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and this compound should be optimized beforehand.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug development and other areas requiring highly accurate quantitative analysis. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an ideal internal standard that co-elutes with the analyte of interest and effectively corrects for variations in analytical procedures. The use of this and other deuterated standards is integral to producing reliable and reproducible data in regulated bioanalytical studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Bromo-3,5-difluorobenzene | 461-96-1 [chemicalbook.com]

- 3. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 4. texilajournal.com [texilajournal.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. youtube.com [youtube.com]

The Role of 1-Bromo-3,5-difluorobenzene-d3 in Advancing Pharmaceutical Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of 1-Bromo-3,5-difluorobenzene-d3 as an internal standard in pharmaceutical analysis, particularly within the context of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. While specific, published applications for this exact internal standard are not widely documented, this guide will use a representative case study to illustrate its critical role and the methodologies involved.

Introduction to Deuterated Internal Standards in Pharmaceutical Analysis

In modern pharmaceutical analysis, especially in regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative accuracy and precision. Deuterated standards, where one or more hydrogen atoms are replaced with deuterium, are the most common type of SIL-IS.[1] These standards are invaluable because they exhibit nearly identical physicochemical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z), allowing for separate detection.

The primary function of an internal standard is to compensate for variability that can be introduced during various stages of the analytical process, such as sample preparation, injection volume differences, and matrix effects (ion suppression or enhancement). By adding a known concentration of the internal standard to all samples, standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach significantly improves the robustness and reliability of the analytical method.

This compound is a deuterated form of 1-Bromo-3,5-difluorobenzene and serves as an internal standard for quantitative analyses by methods such as GC-MS and LC-MS. While it is not a structural analog to a specific drug, it can be employed as a universal internal standard in certain analytical scenarios, particularly when a deuterated analog of the primary drug is unavailable or cost-prohibitive.

Representative Application: Quantification of a Fictional Kinase Inhibitor "Kinazoinib" in Human Plasma

To illustrate the practical application of this compound, this guide will present a hypothetical bioanalytical method for the quantification of "Kinazoinib," a novel small molecule kinase inhibitor, in human plasma.

Analytical Rationale

In this scenario, a deuterated version of Kinazoinib is not yet available for use as an internal standard. Therefore, this compound is chosen as a non-structural analog internal standard. The selection is based on its chemical stability, distinct mass from the analyte, and appropriate chromatographic behavior under the developed LC conditions.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the hypothetical LC-MS/MS method for Kinazoinib using this compound as the internal standard.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1.00 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| Mean Accuracy of Calibrators | 95.0% - 105.0% |

Table 2: Precision and Accuracy Data

| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.00 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| Low QC | 3.00 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| Mid QC | 100 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| High QC | 800 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

-

Thaw Samples : Thaw plasma samples, calibration standards, and quality controls at room temperature.

-

Aliquot : Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard : Add 200 µL of the internal standard working solution (this compound in acetonitrile (B52724) at 50 ng/mL) to each tube.

-

Vortex : Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge : Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant : Carefully transfer 150 µL of the supernatant to a clean 96-well plate.

-

Dilute : Add 50 µL of water to each well.

-

Seal and Inject : Seal the plate and place it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System : Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer : Sciex Triple Quad 6500+ or equivalent

-

Analytical Column : Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A : 0.1% Formic Acid in Water

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile

-

Gradient :

-

0.0 - 0.5 min: 5% B

-

0.5 - 2.5 min: 5% to 95% B

-

2.5 - 3.0 min: Hold at 95% B

-

3.0 - 3.1 min: 95% to 5% B

-

3.1 - 4.0 min: Hold at 5% B

-

-

Flow Rate : 0.4 mL/min

-

Column Temperature : 40°C

-

Injection Volume : 5 µL

-

Ionization Mode : Electrospray Ionization (ESI), Positive

-

MRM Transitions :

-

Kinazoinib: [M+H]⁺ > fragment ion (e.g., 450.2 > 320.1)

-

This compound: [M+H]⁺ > fragment ion (e.g., 197.0 > 116.0 - Note: a suitable fragment would need to be determined experimentally)

-

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key aspects of the bioanalytical workflow and the logical hierarchy of the analytical method.

Caption: Bioanalytical workflow from sample preparation to data reporting.

Caption: Logical components of the quantitative bioanalytical method.

Conclusion

This compound, as a deuterated compound, is a valuable tool in the pharmaceutical analyst's toolkit. While it may not be a direct structural analog for a given drug, its utility as an internal standard in LC-MS and other quantitative techniques is clear. By compensating for analytical variability, it enables the development of robust, accurate, and precise methods for the quantification of pharmaceuticals in complex biological matrices. The representative data and protocols provided in this guide serve to illustrate the practical implementation and expected performance when using such an internal standard in a regulated bioanalytical environment.

References

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. The reliable quantification of analytes in complex biological matrices is fundamental to critical decision-making in pharmacokinetics, pharmacodynamics, and toxicology. Central to achieving this reliability is the use of internal standards, and among these, deuterated standards have emerged as the undisputed gold standard. This technical guide provides an in-depth exploration of the core principles, practical applications, and comparative performance of deuterated internal standards in quantitative analysis.

The Foundational Principle: Isotope Dilution Mass Spectrometry

The cornerstone of using deuterated internal standards is the isotope dilution mass spectrometry (IDMS) technique.[1] This powerful analytical method involves the addition of a known quantity of a stable isotope-labeled version of the analyte—the deuterated internal standard—to the sample at the earliest stage of analysis.[1][2] Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same variations during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte's signal to that of the internal standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.

Core Advantages of Deuterated Internal Standards

The superiority of deuterated internal standards in quantitative bioanalysis stems from several key advantages:[1][3]

-

Co-elution with the Analyte: Ideally, a deuterated standard exhibits the same chromatographic retention time as the analyte. This co-elution is critical as it ensures that both compounds are subjected to the same matrix effects at the same time, providing the most accurate correction.[1][4]

-

Identical Physicochemical Properties: Being chemically identical, deuterated standards have the same extraction recovery and ionization response as the analyte. This allows for the correction of variability introduced during sample preparation and ionization in the mass spectrometer.[1][5]

-

Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting components in the biological matrix, are a significant source of error in LC-MS/MS analysis.[6] Deuterated internal standards co-elute with the analyte and are affected by matrix effects in the same way, thus providing a reliable means of correction.[3]

-

Enhanced Accuracy and Precision: The use of deuterated internal standards significantly improves the accuracy and precision of bioanalytical methods, leading to more reliable and reproducible data.[7][3]

Quantitative Data Presentation: A Comparative Analysis

The enhanced performance of deuterated internal standards is evident when compared to other internal standards, such as structural analogs, or when no internal standard is used. The following tables summarize key performance metrics from comparative studies.

Table 1: Comparison of Assay Performance with Different Internal Standards [8]

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Matrix Effect (%) | Recovery (%) |

| Deuterated IS | 10 | 98.5 | 3.2 | 97.8 | 92.5 |

| 100 | 101.2 | 2.1 | 99.1 | 93.1 | |

| 1000 | 99.8 | 1.8 | 98.5 | 92.8 | |

| Structural Analog IS | 10 | 88.7 | 9.8 | 85.4 | 78.2 |

| 100 | 92.1 | 7.5 | 88.2 | 79.1 | |

| 1000 | 90.5 | 6.9 | 86.7 | 78.8 | |

| External Standard (No IS) | 10 | 75.3 | 18.5 | N/A | N/A |

| 100 | 78.9 | 15.2 | N/A | N/A | |

| 1000 | 76.1 | 16.8 | N/A | N/A |

Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification [8]

| Internal Standard Type | Inter-Patient Assay Imprecision (CV%) |

| Deuterated IS (SIR-d3) | 4.8 |

| Structural Analog IS (DMR) | 9.2 |

Table 3: Impact of Internal Standard Choice on Testosterone Quantification (LC-MS/MS)

| Internal Standard | Mean Testosterone Concentration (ng/mL) | % Difference from D2-Testosterone |

| D2-Testosterone | 5.2 | - |

| D5-Testosterone | 4.8 | -7.7% |

| ¹³C3-Testosterone | 5.0 | -3.8% |

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful validation and implementation of bioanalytical methods using deuterated internal standards. The following sections provide methodologies for key experiments.

Bioanalytical Workflow Overview

The general workflow for a quantitative bioanalytical assay using a deuterated internal standard encompasses several critical stages, from sample receipt to data analysis.

A typical bioanalytical workflow using a deuterated internal standard.

Sample Preparation Protocols

The primary objective of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering components.[1]

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and simple method for removing the majority of proteins from plasma or serum samples.[1]

-